molecular formula C15H19N3O4 B5810585 N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B5810585
M. Wt: 305.33 g/mol
InChI Key: DTZJYPRSXHSAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CYC116, and it is a small molecule inhibitor of Aurora kinases A and B.

Mechanism of Action

N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide inhibits the activity of Aurora kinases A and B by binding to the ATP-binding site of these kinases. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of Aurora kinases A and B by N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide has several biochemical and physiological effects. These include the inhibition of cell division, the induction of apoptosis, and the inhibition of angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide in lab experiments is its specificity for Aurora kinases A and B. This makes it a useful tool for studying the role of these kinases in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide. One of the most promising directions is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the role of Aurora kinases A and B in other biological processes such as cell differentiation and development could also be explored using this compound.

Synthesis Methods

The synthesis of N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide involves several steps. The first step involves the reaction of 3-nitrobenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclohexyl-N,N-dimethylamine to form the corresponding amide. The final step involves the reaction of the amide with acetic anhydride to form N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide.

Scientific Research Applications

N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Aurora kinases A and B are overexpressed in many types of cancer, and the inhibition of these kinases has been shown to be an effective strategy for the treatment of cancer.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-15(12-7-4-8-13(10-12)18(20)21)17-22-14(19)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZJYPRSXHSAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.